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These application notes provide detailed protocols and data interpretation guidelines for the
use of Rhodamine 110 (R110) azide labeled probes in flow cytometry. The following sections
detail the principles and applications of this technology, focusing on the analysis of protein
synthesis and apoptosis.

Introduction to R110 Azide Probes and Click
Chemistry

Rhodamine 110 (R110) is a highly fluorescent dye with spectral properties similar to
fluorescein, exhibiting excitation and emission maxima at approximately 497 nm and 520 nm,
respectively. This makes it compatible with the 488 nm laser line commonly found in flow
cytometers. The azide-functionalized form of R110 allows for its covalent attachment to target
molecules through a bioorthogonal reaction known as "click chemistry".

The most prevalent form of click chemistry used in biological systems is the copper(l)-catalyzed
azide-alkyne cycloaddition (CUAAC). This reaction forms a stable triazole linkage between an
azide (present on the R110 probe) and a terminal alkyne, which can be metabolically
incorporated into biomolecules. This two-step labeling strategy offers high specificity and
efficiency, as the azide and alkyne groups are largely inert in biological systems until the
copper catalyst is introduced.
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Alternatively, for live-cell imaging where copper toxicity is a concern, strain-promoted azide-
alkyne cycloaddition (SPAAC) can be employed using a cyclooctyne-modified molecule,
eliminating the need for a copper catalyst.

Application 1: Measuring Global Protein Synthesis

A powerful application of R110 azide probes is the quantification of global protein synthesis in
individual cells. This is achieved by metabolically labeling cells with an amino acid analog
containing an alkyne group, such as L-azidohomoalanine (AHA), which is an analog of
methionine. AHA is incorporated into newly synthesized proteins. Following fixation and
permeabilization, the incorporated alkyne groups are detected with an R110 azide probe via a
click reaction. The resulting fluorescence intensity directly correlates with the amount of newly
synthesized protein.[1][2][3][4]

Experimental Protocol: Measuring Protein Synthesis

This protocol is adapted from established methods for measuring protein synthesis using click
chemistry.

Materials:

o Cells of interest

o Complete cell culture medium

e L-azidohomoalanine (AHA)

e Phosphate-buffered saline (PBS)

 Fixation buffer (e.g., 4% paraformaldehyde in PBS)

o Permeabilization buffer (e.g., 0.25% Triton™ X-100 in PBS or saponin-based buffer)
e R110 azide

 Click reaction buffer components:

o Copper(ll) sulfate (CuSOa)
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o Reducing agent (e.g., sodium ascorbate)

o Copper chelator/ligand (e.g., THPTA)

e Wash buffer (e.g., 1% BSA in PBS)
e Flow cytometry tubes

Procedure:

e Cell Culture and Labeling:

o Plate cells at a desired density and allow them to adhere or reach the desired growth
phase.

o Replace the culture medium with a fresh medium containing AHA at a final concentration
of 25-50 uM. The optimal concentration should be determined empirically for each cell

type.

o Incubate the cells for 1-4 hours under normal culture conditions to allow for the
incorporation of AHA into newly synthesized proteins.

e Cell Harvesting and Fixation:

o Harvest the cells using a method appropriate for your cell type (e.g., trypsinization for
adherent cells).

o Wash the cells once with PBS.

o Fix the cells by resuspending the cell pellet in fixation buffer and incubating for 15 minutes
at room temperature.

o Wash the cells twice with wash buffer.
e Permeabilization:

o Resuspend the fixed cells in permeabilization buffer and incubate for 15-20 minutes at
room temperature.
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o Wash the cells once with wash buffer.

e Click Reaction:

o Prepare the click reaction cocktail immediately before use. For a 500 pL reaction, mix the
following in order:

PBS (or other aqueous buffer)

R110 azide (final concentration of 1-5 uM)

Copper(ll) sulfate (final concentration of 100-200 uM)

THPTA ligand (in a 2:1 ratio with CuSQa)

Sodium ascorbate (final concentration of 2.5-5 mM)
o Resuspend the permeabilized cell pellet in the click reaction cocktail.
o Incubate for 30 minutes at room temperature, protected from light.
e Washing and Flow Cytometry Analysis:
o Wash the cells twice with wash buffer.
o Resuspend the cells in an appropriate buffer for flow cytometry (e.g., PBS with 1% BSA).

o Analyze the samples on a flow cytometer equipped with a 488 nm laser and an
appropriate emission filter for R110 (e.g., 525/50 nm).

Data Presentation: Protein Synthesis Analysis

The following table provides representative data from a hypothetical experiment measuring
protein synthesis in response to a treatment.
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. Mean Fluorescence .
Sample Condition Standard Deviation

Intensity (MFI) of R110

Untreated Control 1500 250
Treatment A (Inhibitor) 500 100
Treatment B (Stimulator) 4500 600

Workflow Diagram: Protein Synthesis Measurement

Workflow for Measuring Protein Synthesis

Metabolically label cells with AHA (alkyne-amino acid)

Harvest, fix, and permeabilize cells

Perform click reaction with R110 azide

Wash cells

Analyze by flow cytometry

Click to download full resolution via product page

Caption: Experimental workflow for protein synthesis analysis.
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Application 2: Detecting Apoptosis through
Caspase-3 Activity

R110 can be derivatized with peptides that are substrates for specific enzymes. For apoptosis
studies, a common approach is to use a substrate for caspase-3, a key executioner caspase.
The substrate consists of two DEVD tetrapeptide sequences linked to R110, rendering the
molecule non-fluorescent. In the presence of active caspase-3, the DEVD peptides are
cleaved, releasing the highly fluorescent R110. The fluorescence intensity is therefore
proportional to the caspase-3 activity in the cell.

Experimental Protocol: Caspase-3 Activity Assay

This protocol is designed for the detection of active caspase-3 in apoptotic cells using a
fluorogenic R110-based substrate.

Materials:
o Cells of interest (including positive and negative controls for apoptosis)
o Complete cell culture medium
e Apoptosis-inducing agent (e.g., staurosporine)
e (Ac-DEVD)2-R110 substrate
» Binding Buffer (e.g., Annexin V Binding Buffer)
e Flow cytometry tubes
Procedure:
¢ Induction of Apoptosis:
o Culture cells to the desired density.

o Treat cells with an apoptosis-inducing agent for a time period determined to be optimal for
your system. Include an untreated control population.
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e Cell Harvesting and Staining:
o Harvest both the adherent and floating cells.
o Wash the cells once with cold PBS.
o Resuspend the cells in 100 pL of Binding Buffer per 1 x 10° cells.

o Add the (Ac-DEVD)2-R110 substrate to a final concentration of 1-10 puM. The optimal
concentration should be determined empirically.

o Incubate for 30-60 minutes at 37°C, protected from light.
e Washing and Flow Cytometry Analysis:
o Add 400 puL of Binding Buffer to each tube.

o Analyze the samples on a flow cytometer within one hour. Use a 488 nm laser for
excitation and an appropriate emission filter for R110.

Data Presentation: Caspase-3 Activity Analysis

The table below shows example data from a caspase-3 activity assay.

Cell Population Percentage of R110 Positive Cells (%)
Untreated Cells 5

Apoptosis-Induced Cells 65

Apoptosis-Induced + Caspase-3 Inhibitor 10

Signaling Pathway Diagram: Caspase-3 Activation In
Apoptosis
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Simplified Apoptotic Pathway

Apoptotic Stimulus

Initiator Caspases (e.g., Caspase-8, Caspase-9)

cleavage by Active Caspasg-3

-~

Active Caspase-3 R110 (Fluorescent)
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Caption: Caspase-3 activation and substrate cleavage.

Concluding Remarks

The use of R110 azide labeled probes in conjunction with flow cytometry provides a robust and
sensitive platform for studying dynamic cellular processes. The protocols outlined here for
measuring protein synthesis and apoptosis can be adapted and optimized for various research
applications, from basic cell biology to drug discovery and development. Careful consideration
of controls and optimization of labeling and staining conditions are crucial for obtaining reliable
and reproducible data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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